3,4-Dimethoxy-N-methylphenethylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of analogs related to 3,4-Dimethoxy-N-methylphenethylamine, such as 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) and its analogs, has been studied for their potential as α₁-adrenoceptor antagonists. These compounds were synthesized through reductive amination of substituted phenoxyacetones with substituted phenylethylamines, showcasing moderate to good yields and highlighted by their biological evaluation, which indicated strong blocking and moderate to good antihypertensive activities (Baomin Xi et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds like 3-(3,4-dimethoxyphenylethylamino)-methylidene-1,2,3,9-tetrahydropyrrolo[2,1-b]-quinazolin-9-one hydrochloride has been determined by single-crystal X-ray diffraction. This analysis provides insight into the electrostatic interactions and classical N-H…Cl hydrogen bonds that stabilize these salts, offering a foundational understanding of the structural properties of 3,4-Dimethoxy-N-methylphenethylamine derivatives (Sherzod N. Zhurakulov et al., 2022).
Chemical Reactions and Properties
The chemical reactions and properties of 3,4-Dimethoxy-N-methylphenethylamine hydrochloride and its related compounds are characterized by their interactions with various reagents and conditions, demonstrating their versatility and potential for further chemical manipulation. For instance, the compound's ability to undergo reactions like reductive amination and to form stable salts with muriatic acid suggests its reactivity and applicability in synthesizing more complex derivatives for pharmacological purposes (Lin Xi, 2011).
Scientific Research Applications
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Chemical Synthesis
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Neuroscience Research
- Given its structural similarity to dopamine, a major human neurotransmitter, this compound could potentially be used in neuroscience research. It could be used to study the effects of CNS stimulants on behavior and brain function.
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Pharmacology Research
- In the field of pharmacology, this compound could be used to study its effects on various biological systems. The methods of application would involve administering the compound to a biological system and observing the effects.
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Medicinal Chemistry Research
- In medicinal chemistry, this compound could be used as a starting point for the development of new drugs. The methods of application would involve modifying the structure of the compound and testing the biological activity of the resulting compounds.
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Quality Control Testing
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Pharma Release Testing
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Chemical Synthesis
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Neuroscience Research
- Given its structural similarity to dopamine, a major human neurotransmitter, this compound could potentially be used in neuroscience research. It could be used to study the effects of CNS stimulants on behavior and brain function.
-
Pharmacology Research
- In the field of pharmacology, this compound could be used to study its effects on various biological systems. The methods of application would involve administering the compound to a biological system and observing the effects.
-
Medicinal Chemistry Research
- In medicinal chemistry, this compound could be used as a starting point for the development of new drugs. The methods of application would involve modifying the structure of the compound and testing the biological activity of the resulting compounds.
-
Quality Control Testing
-
Pharma Release Testing
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3;/h4-5,8,12H,6-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEONUMCBIQUTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156739 | |
Record name | Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-N-methylphenethylamine hydrochloride | |
CAS RN |
13078-76-7 | |
Record name | Benzeneethanamine, 3,4-dimethoxy-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13078-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13078-76-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxy-N-methylphenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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